methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate (IUPAC name: methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate; CAS: 448199-06-2) is a thiophene-based derivative with a molecular formula of C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol. This compound features a thiophene core substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and a chloroacetyl amide group at position 2 . Its synthesis typically involves condensation reactions using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a precursor .
Properties
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-10(2)22-15(14(9)16(20)21-3)18-13(19)8-11-6-4-5-7-12(11)17/h4-7H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQLKFYIQJYPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride and a suitable base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophenyl derivatives.
Scientific Research Applications
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the acetamido group or ester moiety. Key examples include:
Key Observations:
- Chloroacetyl vs. Cyano Groups: The chloroacetyl group in the target compound may enhance electrophilicity and reactivity compared to cyano-substituted analogs. Cyano derivatives exhibit antioxidant activity (e.g., 72–94% yield in Knoevenagel condensations ), while chloroacetyl groups could favor antimicrobial properties.
- Phenoxy vs. Chlorophenyl: The fluorophenoxy analog (logP = 3.3361 ) is less polar than the chloroacetyl variant, suggesting differences in membrane permeability.
- Ester Variations: Ethyl esters (e.g., C₁₃H₁₇NO₅S ) may confer higher metabolic stability than methyl esters due to slower hydrolysis.
Physicochemical Properties
- logP and Solubility: Target compound (predicted logP ~2.5–3.0): More lipophilic than fluorophenoxy analogs (logP = 3.3361) due to the chloroacetyl group’s hydrophobicity. Cyano derivatives: Lower logP (~2.0–2.5) due to polar cyano groups.
- Polar Surface Area (PSA): Fluorophenoxy analog (PSA = 51.583 Ų ) has higher polarity than the target compound, likely due to the phenoxy oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
